[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-
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Description
Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . They are used as intermediates for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
Biphenyl compounds can be synthesized through various methods. One such method involves the condensation of certain compounds with hydrazine or 1,4-diaminobenzene .Molecular Structure Analysis
The molecular structure of biphenyl compounds is characterized by two connected phenyl rings . More detailed structural analysis would require specific information about the compound .Chemical Reactions Analysis
The chemical reactions involving biphenyl compounds can vary widely depending on the specific compound and conditions. For instance, some biphenyl derivatives have been used in the creation of covalent organic frameworks (COFs), which are assembled by connecting organic building units via covalent bonds .Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Mechanism of Action
The mechanism of action of biphenyl compounds can vary greatly depending on their specific structure and the context in which they are used. For example, certain biphenyl derivatives used as pharmaceuticals can bind to specific receptors, inhibiting the action of certain enzymes and leading to a reduction in blood pressure .
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethyl-3-phenylcyclohexa-2,5-diene-1,1-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-13(2)8-9-14(15,16)10-12(13)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGRPYLKBAAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1C2=CC=CC=C2)(O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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